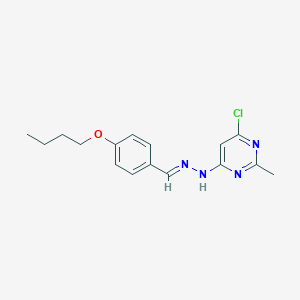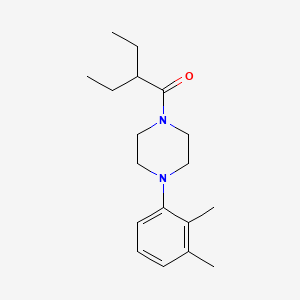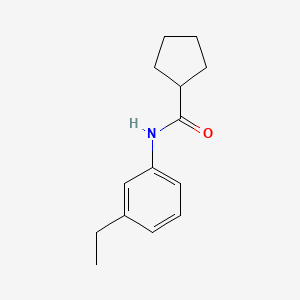
4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as Cmpd 12, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用机制
The mechanism of action of 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In breast cancer cells, this compound 12 has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. This compound 12 has also been shown to inhibit the activity of the proteasome, a complex of enzymes that is involved in the degradation of proteins. In Alzheimer's disease, this compound 12 has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels and improved cognitive function.
Biochemical and Physiological Effects:
This compound 12 has been shown to have various biochemical and physiological effects. In breast cancer cells, this compound 12 has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the activity of specific enzymes and signaling pathways. In Alzheimer's disease, this compound 12 has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels and improved cognitive function.
实验室实验的优点和局限性
4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-cancer and anti-Alzheimer's disease properties, which makes it a potential candidate for drug development. Additionally, the synthesis of this compound 12 has been optimized to yield high purity and high yield. However, one limitation is that the mechanism of action of this compound 12 is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several potential future directions for the study of 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12. One direction is to further investigate its mechanism of action in breast cancer cells and Alzheimer's disease. This could lead to the development of more effective drugs that target specific enzymes and signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound 12 in animal models and humans. This could provide valuable information on its safety and efficacy in a clinical setting. Finally, the synthesis of this compound 12 could be optimized further to yield higher purity and yield, which would make it more accessible for research and drug development.
Conclusion:
In conclusion, this compound 12 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. While there is still much to be learned about this compound 12, its potential for the treatment of breast cancer and Alzheimer's disease makes it a promising candidate for further research and drug development.
合成方法
4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 is synthesized using a specific method that involves the reaction of 6-chloro-2-methyl-4-pyrimidinylhydrazine with 4-butoxybenzaldehyde. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of this compound 12 has been optimized to yield high purity and high yield.
科学研究应用
4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. This compound 12 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound 12 has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
属性
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-6-chloro-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-3-4-9-22-14-7-5-13(6-8-14)11-18-21-16-10-15(17)19-12(2)20-16/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,20,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBAUXWKXXQCT-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)



![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)



![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)
